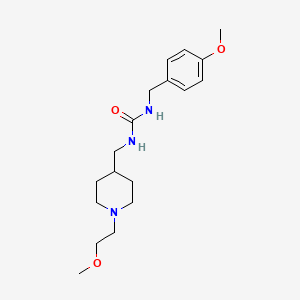

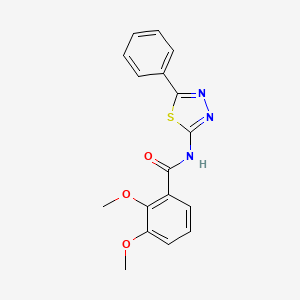

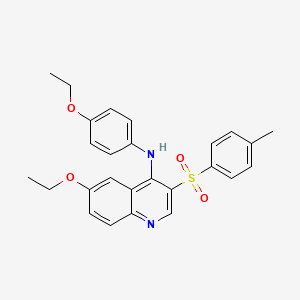

1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor, which is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in various cellular processes such as glycogen synthesis, cell proliferation, and differentiation.

科学的研究の応用

Synthesis and Analytical Applications

1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea, also known as AR-A014418, has been identified as a potent inhibitor with applications in cancer, nociceptive pain, and neurodegenerative disorders research. A study by Liang et al. (2020) demonstrated the synthesis of a deuterium-labeled version of AR-A014418 for use as an internal standard in liquid chromatography–mass spectrometry (LC–MS) analysis, facilitating drug absorption, distribution, and pharmacokinetic studies due to its chemical and isotope purity over 99% and 98%, respectively (Liang, Wang, Yan, & Wang, 2020).

Chemical Synthesis and Medicinal Chemistry

Magano et al. (2014) discussed the compound within the context of oxindole synthesis via palladium-catalyzed CH functionalization, showcasing its relevance in medicinal chemistry synthesis, particularly in the development of serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Natural Source Derivation

Research by Tsopmo et al. (1999) identified urea derivatives, including N-Benzyl-N'-(4-methoxybenzyl)urea, from the roots of Pentadiplandra brazzeana. This discovery highlights the natural occurrence and potential biological significance of such compounds (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

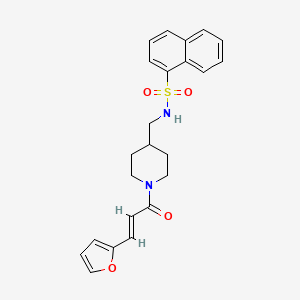

A study by Lough et al. (2010) focused on the structural analysis of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a derivative of AR-A014418, demonstrating its potential as a GSK-3β inhibitor. The study's insights into molecular interactions and hydrogen bonding patterns provide a foundation for further drug development efforts (Lough, Hicks, Valliant, Wilson, & Vasdev, 2010).

Pharmacological Evaluation

Vasdev et al. (2005) conducted ex vivo evaluation of carbon-11 labelled AR-A014418 for potential use in positron emission tomography (PET) studies. However, the compound displayed poor brain penetration, limiting its applicability for cerebral PET studies but providing crucial pharmacokinetic data (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).

特性

IUPAC Name |

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3/c1-23-12-11-21-9-7-16(8-10-21)14-20-18(22)19-13-15-3-5-17(24-2)6-4-15/h3-6,16H,7-14H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLSJZLXNYFLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2799466.png)

![4-Methylbenzyl 4-{[3-(trifluoromethyl)benzyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2799470.png)

![ethyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2799474.png)

![5-(Thiophen-2-yl)-4-(4-(2-(p-tolyloxy)ethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2799483.png)

![1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2799487.png)